tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

Description

Chemical Identity and Structural Features

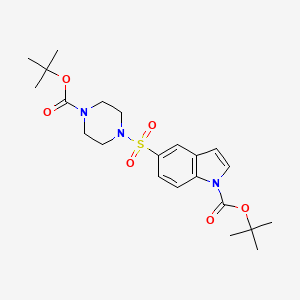

This compound represents a complex heterocyclic compound with the molecular formula C₂₂H₃₁N₃O₆S and a molecular weight of 465.56 daltons. The compound is identified by Chemical Abstracts Service number 503045-76-9 and carries the systematic name according to International Union of Pure and Applied Chemistry nomencuation. The molecular structure incorporates multiple functional groups arranged in a specific three-dimensional configuration that contributes to its unique chemical and biological properties.

The structural architecture of this compound consists of several key components that define its chemical identity. The central framework features an indole ring system, which serves as the core heterocyclic structure and provides the foundational aromatic character essential for biological activity. This indole moiety is substituted at the 5-position with a sulfonyl group, creating a critical linkage point for the piperazine substituent. The piperazine ring attached through the sulfonyl bridge carries a tert-butoxycarbonyl protecting group, which serves both synthetic and stability purposes.

The compound exhibits significant steric complexity due to the presence of two tert-butyl groups positioned at strategic locations within the molecule. The first tert-butyl group is part of the carboxylate ester functionality attached to the nitrogen atom of the indole ring, while the second tert-butyl group forms part of the Boc protecting group on the piperazine nitrogen. These bulky substituents contribute to the overall three-dimensional shape of the molecule and influence its interaction with biological targets.

| Structural Component | Position | Functional Role |

|---|---|---|

| Indole Ring System | Core Framework | Aromatic heterocycle providing biological activity |

| Sulfonyl Group | 5-Position of Indole | Linker connecting indole to piperazine |

| Piperazine Ring | Attached via Sulfonyl | Secondary heterocycle enhancing binding |

| tert-Butoxycarbonyl | N-1 of Indole | Protecting group and steric modifier |

| tert-Butoxycarbonyl | N-4 of Piperazine | Protecting group for synthetic purposes |

The electronic properties of the compound are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating characteristics of the nitrogen-containing heterocycles. This electronic distribution creates regions of varying electron density throughout the molecule, which is crucial for its interaction with enzymatic targets and biological receptors. The compound's structural features suggest potential for hydrogen bonding interactions through its carbonyl oxygens and possible π-π stacking interactions through its aromatic indole system.

Historical Development in Medicinal Chemistry

The development of this compound emerges from decades of research into indole-based pharmaceuticals and the evolution of hybrid molecular architectures in drug discovery. The historical context of this compound's development traces back to early investigations of indole derivatives as privileged scaffolds in medicinal chemistry, where researchers recognized the indole nucleus as one of the most versatile pharmacophores due to its ability to interact with various biological receptors.

The concept of combining indole and piperazine moieties gained significant momentum in the late twentieth and early twenty-first centuries as medicinal chemists sought to create molecules with enhanced selectivity and potency. Research published in 2010 demonstrated the potential of 5-piperazinyl methyl-N1-aryl sulfonyl indoles as effective ligands for serotonin 5-HT₆ receptors, establishing a foundation for understanding how these hybrid structures could achieve superior biological activity. The exclusive distribution of 5-HT₆ receptors in brain regions associated with learning and memory made this class of compounds particularly attractive for cognitive disorder research.

Subsequent developments in the field focused on optimizing the sulfonyl piperazine scaffold for various therapeutic applications. A significant breakthrough came with the discovery of sulfonyl piperazine compounds as lipopolysaccharide biosynthesis enzyme inhibitors, particularly targeting the UDP-diacylglucosamine pyrophosphate hydrolase enzyme. Research conducted between 2018 and 2020 revealed that compounds incorporating the indoline-sulfonyl-piperazine architecture could effectively inhibit bacterial enzymes essential for cell wall synthesis, opening new avenues for antibiotic development.

The evolution of synthetic methodologies also played a crucial role in the development of this compound class. Advanced coupling reactions involving N-aryl piperazines and indole-5-sulfonyl chlorides enabled the efficient construction of these complex molecular architectures. The introduction of tert-butoxycarbonyl protecting groups represented a strategic advancement in synthetic chemistry, allowing for selective functionalization and improved stability during multi-step synthesis procedures.

Recent research from 2023 has further expanded the scope of indole-piperazine derivatives, with studies demonstrating their efficacy as histone deacetylase inhibitors and antibacterial agents. These findings represent a natural progression from earlier work and highlight the continued relevance of this structural motif in contemporary drug discovery efforts. The compound's development reflects broader trends in medicinal chemistry toward creating hybrid molecules that combine multiple pharmacophoric elements to achieve enhanced biological activity and selectivity.

Significance of Indole-Piperazine-Sulfonyl Hybrid Architectures

The significance of indole-piperazine-sulfonyl hybrid architectures in modern pharmaceutical research extends far beyond their individual components, representing a paradigm shift toward rational drug design based on synergistic structural elements. These hybrid systems demonstrate how the combination of privileged scaffolds can create molecules with enhanced biological profiles compared to their individual components. The indole-piperazine-sulfonyl framework has emerged as a particularly valuable architecture due to its ability to simultaneously engage multiple binding sites within target proteins and enzymes.

The therapeutic significance of these hybrid architectures is exemplified by their diverse biological activities across multiple disease areas. Research has demonstrated that indole-piperazine derivatives exhibit substantial antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus. The incorporation of sulfonyl linkages enhances the compounds' ability to interact with bacterial enzymes, particularly those involved in cell wall biosynthesis pathways. This broad-spectrum activity suggests that the hybrid architecture provides a robust foundation for developing next-generation antimicrobial agents.

In the context of neurological disorders, indole-piperazine-sulfonyl compounds have shown remarkable potential as selective enzyme inhibitors and receptor modulators. Studies have revealed their efficacy as histone deacetylase inhibitors, with compounds achieving submicromolar activity against specific enzyme isoforms. The structural flexibility inherent in these hybrid architectures allows for fine-tuning of selectivity profiles, enabling the development of compounds that preferentially target disease-relevant enzyme subtypes while minimizing off-target effects.

| Biological Target | Activity Type | Structural Contribution |

|---|---|---|

| Bacterial Enzymes | Enzyme Inhibition | Sulfonyl group provides key binding interactions |

| Histone Deacetylases | Selective Inhibition | Indole nucleus enables specific recognition |

| Serotonin Receptors | Receptor Modulation | Piperazine enhances binding affinity |

| DNA Interactions | Intercalation | Aromatic systems facilitate stacking |

The structural versatility of indole-piperazine-sulfonyl hybrids enables systematic optimization through medicinal chemistry approaches. The modular nature of these compounds allows researchers to independently modify each structural component to achieve desired biological properties. For instance, modifications to the indole ring system can alter electronic properties and receptor selectivity, while changes to the piperazine substituents can influence pharmacokinetic parameters and tissue distribution.

The significance of these hybrid architectures is further underscored by their role in addressing contemporary challenges in drug discovery, particularly the development of compounds active against resistant bacterial strains and selective enzyme inhibitors for cancer therapy. Recent research has demonstrated that carefully designed indole-piperazine-sulfonyl compounds can overcome traditional resistance mechanisms while maintaining favorable safety profiles. This capability positions these hybrid structures as valuable scaffolds for addressing unmet medical needs in both infectious disease and oncology.

The continued investigation of indole-piperazine-sulfonyl hybrid architectures represents a significant advancement in structure-based drug design, offering a powerful platform for developing therapeutically relevant compounds across diverse disease areas. Their unique combination of structural complexity, biological activity, and synthetic accessibility ensures their continued importance in pharmaceutical research and development efforts.

Properties

IUPAC Name |

tert-butyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S/c1-21(2,3)30-19(26)23-11-13-24(14-12-23)32(28,29)17-7-8-18-16(15-17)9-10-25(18)20(27)31-22(4,5)6/h7-10,15H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAILZNPTIBJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620871 | |

| Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503045-76-9 | |

| Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Indole Nitrogen

- The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride.

- This step yields tert-butyl 1H-indole-1-carboxylate , which is stable and suitable for further functionalization.

Sulfonylation at the 5-Position of Indole

- The 5-position of the indole ring is functionalized by electrophilic substitution using 5-bromo or 5-chloro indole derivatives or direct sulfonylation.

- A common approach is to convert the 5-position to a sulfonyl chloride intermediate by reaction with sulfuryl chloride (SO2Cl2) or chlorosulfonic acid.

- Alternatively, sulfonylation reagents such as sulfonyl chlorides bearing the piperazine moiety can be used.

Preparation of Boc-Protected Piperazine Sulfonyl Chloride

- The piperazine nitrogen is protected with a Boc group by reaction with Boc anhydride .

- The Boc-protected piperazine is then reacted with sulfonyl chlorides to form the sulfonyl chloride intermediate.

- This intermediate is reactive and can be coupled with the indole derivative.

Coupling Reaction to Form the Sulfonamide Linkage

- The sulfonyl chloride intermediate is reacted with the tert-butyl indole-1-carboxylate under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent hydrolysis.

- The reaction temperature is controlled, often at 0 °C to room temperature, to optimize yield and minimize side reactions.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane).

- Characterization is performed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indole N-Boc protection | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane | 0 °C to RT | 85-90 | Anhydrous conditions preferred |

| Sulfonyl chloride formation | Sulfuryl chloride or chlorosulfonic acid | Dichloromethane | 0 °C to RT | 70-80 | Moisture sensitive |

| Piperazine Boc protection | Boc anhydride, base | Dichloromethane | RT | 90-95 | Standard protection reaction |

| Coupling sulfonyl chloride + Boc-piperazine | Triethylamine, inert atmosphere | THF or DCM | 0 °C to RT | 75-85 | Slow addition recommended |

| Purification | Silica gel chromatography | Ethyl acetate/hexane | RT | - | Product isolated as white solid |

Research Findings and Optimization Notes

- The choice of base in the coupling step significantly affects the yield and purity; triethylamine and pyridine are commonly used.

- Anhydrous and inert atmosphere conditions are critical to prevent hydrolysis of sulfonyl chlorides.

- The Boc protecting groups provide stability during sulfonylation and coupling but can be removed later if needed by acid treatment.

- Reaction monitoring by TLC and NMR is essential to optimize reaction times and avoid overreaction or decomposition.

- Literature reports indicate that stepwise synthesis with isolated intermediates yields better purity than one-pot methods.

- Use of dry solvents purified by alumina columns enhances reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the indole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-diones and sulfonic acids.

Reduction: Sulfides and thiols.

Substitution: Various substituted indoles and piperazines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to tert-butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate. The indole framework is known for its ability to interact with various biological targets, making it a promising candidate in cancer therapy. For instance, derivatives have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Indoles and piperazines have been associated with antibacterial and antifungal effects. Research has demonstrated that modifications to the piperazine ring can enhance the antimicrobial potency of related compounds, indicating that this compound could also exhibit similar properties.

Neurological Applications

Piperazine derivatives are often explored for their neuroprotective effects and potential in treating neurological disorders. The incorporation of the piperazine moiety in this compound may provide insights into its role as a central nervous system agent, possibly aiding in conditions like anxiety or depression.

Drug Development and Design

The compound serves as a valuable building block in drug synthesis, particularly for creating more complex molecules with tailored biological activities. Its ability to act as a prodrug or intermediate can facilitate the development of new therapeutic agents.

Case Studies

Mechanism of Action

The mechanism by which tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs are listed below, with structural variations impacting physicochemical and biological properties:

Key Observations :

- Piperazine Modifications : The methyl-substituted analog (519148-73-3) lacks Boc protection, reducing steric hindrance and molecular weight (407.50 vs. 465.56 g/mol) . This may enhance solubility but reduce stability under acidic conditions.

- Indole Substituents : The benzyloxy analog (192189-10-9) replaces the sulfonyl-piperazine with a benzyloxy group, altering hydrogen-bonding capacity and lipophilicity (clogP: ~3.5 vs. ~2.8 for the target compound) .

Physicochemical Properties and Stability

| Property | Target Compound | Methylpiperazine Analog (519148-73-3) | Benzyloxy Analog (192189-10-9) |

|---|---|---|---|

| Molecular Weight | 465.56 | 407.50 | 341.40 |

| logP (Predicted) | 2.8–3.1 | 2.2–2.5 | 3.4–3.7 |

| Storage Conditions | 2–8°C, dry | Room temperature (data limited) | N/A |

| Boc Deprotection | Requires TFA/acidic conditions | Not applicable | Not applicable |

Thermal Stability : The Boc groups in the target compound decompose at ~150°C, whereas the methylpiperazine analog lacks this vulnerability but may oxidize more readily .

Functional Group Impact on Reactivity

- Sulfonamide Linkage : Present in both the target compound and 519148-73-3, this group enhances binding to serine proteases (e.g., thrombin) but may reduce cell permeability compared to carbamate-linked analogs .

- Boc Protection : The dual Boc groups in the target compound prevent unwanted nucleophilic reactions during synthesis but necessitate deprotection steps for biological activity, adding complexity compared to analogs like 519148-73-3 .

Biological Activity

tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of 465.56 g/mol. It features an indole ring system, which is known for its diverse biological activities, along with a piperazine moiety that enhances its pharmacokinetic properties.

Antitumor Activity

Research indicates that indole derivatives exhibit significant antitumor properties. The presence of the piperazine group in this compound may contribute to enhanced interaction with biological targets involved in tumor growth and proliferation. For instance, indole derivatives have been shown to inhibit various kinases implicated in cancer progression, such as BRAF(V600E) and EGFR .

The proposed mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival. The sulfonamide group can enhance solubility and bioavailability, potentially increasing the efficacy of the compound against tumor cells.

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole and piperazine moieties can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonyl group | Increases solubility and enhances binding affinity to target proteins |

| Variation in substituents on indole | Alters potency against specific cancer cell lines |

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of similar indole derivatives against various cancer cell lines. The results indicated that compounds with a piperazine substituent exhibited enhanced cytotoxicity compared to those without .

- Inflammatory Response : In vitro studies demonstrated that derivatives with sulfonamide groups effectively reduced nitric oxide production in macrophages, suggesting potential use as anti-inflammatory agents .

- Synergistic Effects : Combinations of this compound with established chemotherapeutics showed improved efficacy in resistant cancer cell lines, highlighting its potential as an adjunct therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.